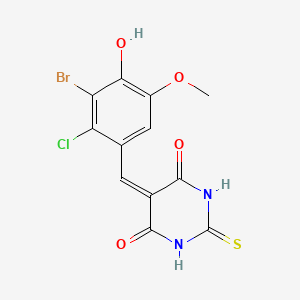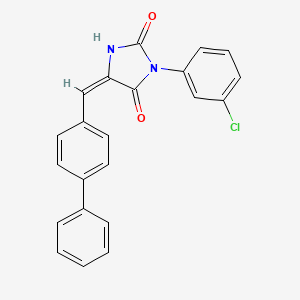
5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione, also known as BRD-9424, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has been the subject of extensive scientific research due to its unique properties and potential applications.
作用機序
5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione exerts its effects by binding to the active site of its target enzymes and proteins, thereby inhibiting their activity. This leads to changes in gene expression and cellular processes, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to tumor regression. It has also been shown to have anti-inflammatory effects and can reduce the severity of inflammatory diseases.
実験室実験の利点と制限
5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified, making it a versatile tool for studying various enzymes and proteins. However, its potency and selectivity can vary depending on the target enzyme or protein, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research of 5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione. One potential application is in the treatment of cancer, where it has shown promising results in preclinical studies. It may also have potential applications in the treatment of inflammatory diseases and neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the development of more potent and selective analogs of 5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione may lead to improved therapeutic agents.
合成法
The synthesis of 5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione involves several steps, including the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 3-chloroaniline to form an intermediate compound. This intermediate is then reacted with 2,4-thiazolidinedione to produce the final product, 5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione. The synthesis of this compound has been optimized to ensure high yields and purity.
科学的研究の応用
5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory effects on several enzymes and proteins, including histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs). These enzymes and proteins are involved in various cellular processes, including gene expression, cell division, and differentiation.
特性
IUPAC Name |
(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O4/c1-25-15-7-10(13(19)9-16(15)26-2)6-14-17(23)22(18(24)21-14)12-5-3-4-11(20)8-12/h3-9H,1-2H3,(H,21,24)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNALUZJZHHPGO-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-bromo-4-methoxybenzylidene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915177.png)
![[2-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenoxy]acetic acid](/img/structure/B5915182.png)
![3-(3-chlorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5915189.png)
![3-(3-chlorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915194.png)
![3-[(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5915195.png)


![methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate](/img/structure/B5915206.png)
![ethyl (2-bromo-4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5915214.png)
![3-(2-fluorobenzyl)-5-{3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915224.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5915244.png)

![4-[3-methyl-5-oxo-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5915261.png)